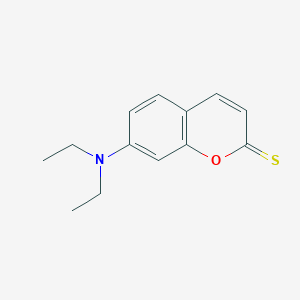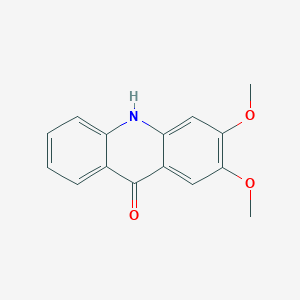
Cyclobutanone, 2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylthio)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylthio)cyclobutanone typically involves the [2+2] cycloaddition reaction. One common method is the reaction of a silyl enol ether with an α,β-unsaturated carbonyl compound under acid-catalyzed conditions . This reaction forms the cyclobutane ring with the phenylthio group attached.
Industrial Production Methods: While specific industrial production methods for 2-(phenylthio)cyclobutanone are not well-documented, the general approach involves large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylthio)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
Scientific Research Applications
2-(Phenylthio)cyclobutanone has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying biological processes and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(phenylthio)cyclobutanone exerts its effects involves the interaction of its functional groups with various molecular targets. The phenylthio group can participate in electron transfer reactions, while the cyclobutanone ring can undergo ring-opening reactions under specific conditions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Cyclobutanone: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
2-(Phenylthio)cyclopentanone: Contains a five-membered ring, which alters its chemical properties and reactivity.
Phenylthiocyclopropane: Features a three-membered ring, leading to different strain and reactivity profiles.
Uniqueness: 2-(Phenylthio)cyclobutanone is unique due to the combination of the strained four-membered ring and the phenylthio group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
60603-14-7 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2-phenylsulfanylcyclobutan-1-one |
InChI |
InChI=1S/C10H10OS/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
OQQAQUSBTQZQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)
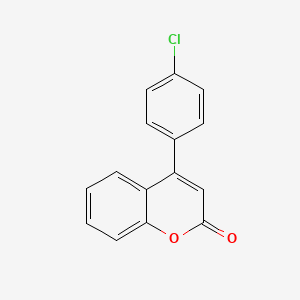
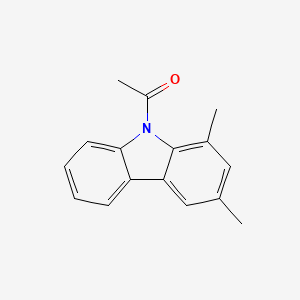
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
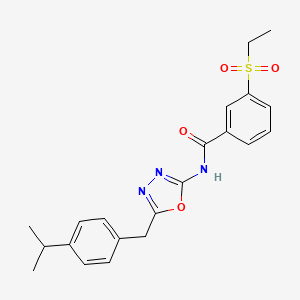
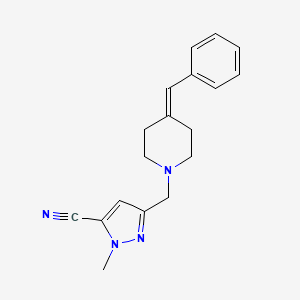
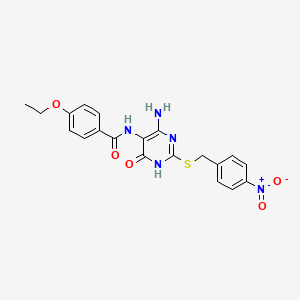
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)
